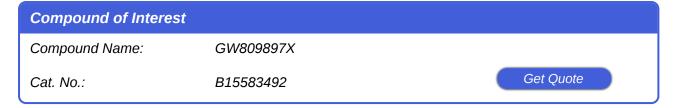


Known Analogs and Derivatives of GW809897X (XL413/BMS-863233): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GW809897X, also known as XL413 and BMS-863233, is a potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3][4][5][6][7][8][9][10][11][12] CDC7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication, making it an attractive target for cancer therapy.[5][6][7][8][9] Upregulation of CDC7 is observed in numerous tumor cell lines, and its inhibition leads to cell cycle arrest and apoptosis.[7][9] This technical guide provides a comprehensive overview of the known analogs and derivatives of **GW809897X**, its mechanism of action, and relevant experimental data and protocols.

Core Structure and Identification

The core chemical structure of **GW809897X** is a benzofuro[3,2-d]pyrimidin-4(3H)-one moiety. Its systematic chemical name is 8-chloro-2-[(2S,4R)-4-fluoropyrrolidin-2-yl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one. This compound is a benzofuropyrimidine, an organochlorine compound, and a member of the pyrrolidines.[11]

Mechanism of Action

GW809897X (XL413) exerts its biological effect by directly inhibiting the kinase activity of CDC7 in an ATP-competitive manner.[2][3][4] This inhibition prevents the CDC7-dependent phosphorylation of its downstream substrate, the Minichromosome Maintenance Complex



Component 2 (MCM2).[1] Phosphorylation of MCM2 is a critical step for the initiation of DNA replication during the S phase of the cell cycle. By blocking this event, XL413 induces S-phase arrest, which ultimately leads to apoptotic cell death in cancer cells.[1][10]

Signaling Pathway



Cell Cycle Progression GW809897X G1 Phase (XL413) CDC7-DBF4 Inhibition Activation Molecular Pathway S Phase (DNA Replication) CDC7 Kinase **Apoptosis** Phosphorylation G2/M Phase MCM2 (inactive) p-MCM2 (active) Initiation of **DNA Replication**

Mechanism of Action of GW809897X (XL413)

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Caption: Mechanism of action of GW809897X (XL413).

S Phase Arrest



Quantitative Data

The following tables summarize the in vitro and in vivo activity of GW809897X (XL413).

Table 1: In Vitro Inhibitory Activity of GW809897X (XL413)

Target	IC50 (nM)	Assay Type	Reference(s)
CDC7	3.4	Cell-free kinase assay	[1][2][3][4]
Pim-1	42	Cell-free kinase assay	[1][2][3]
CK2	212-215	Cell-free kinase assay	[1][2][3]
pMCM2	118 (EC50)	Cell-based assay	[2][3]
DDK	22.7	In vitro kinase assay	[2][3]

Table 2: Cellular Activity of GW809897X (XL413)

Cell Line	Assay	IC50 / EC50 (nM)	Effect	Reference(s)
Colo-205	Proliferation	2685 (IC50)	Inhibition of cell proliferation	[2][3]
Colo-205	Viability	2142 (IC50)	Decrease in cell viability	[2][3]
Colo-205	Caspase 3/7 Activity	2288 (EC50)	Induction of apoptosis	[2][3]
Colo-205	Anchorage- independent growth	715 (IC50)	Inhibition of growth in soft agar	[2][3]
Colo-205	Cytotoxicity	1100 (IC50)	Cytotoxic effects	[2][3]
HCC1954	Cytotoxicity	22900 (IC50)	Cytotoxic effects	[2][3]

Table 3: In Vivo Activity of GW809897X (XL413)



Animal Model	Dosage	Administration	Effect	Reference(s)
Mice with Colo- 205 xenografts	3 mg/kg	p.o.	70% inhibition of phosphorylated MCM2	[1][10]
Mice with Colo- 205 xenografts	100 mg/kg	p.o.	Significant tumor growth regression	[1][10]

Known Analogs and Derivatives

While a detailed structure-activity relationship (SAR) study with a large library of analogs for **GW809897X** (XL413) is not publicly available in the provided search results, the discovery of XL413 was reported to have started from an "advanced lead 3".[9] Unfortunately, the specific structure of this lead compound and other synthesized analogs during the optimization process are not detailed in the available literature.

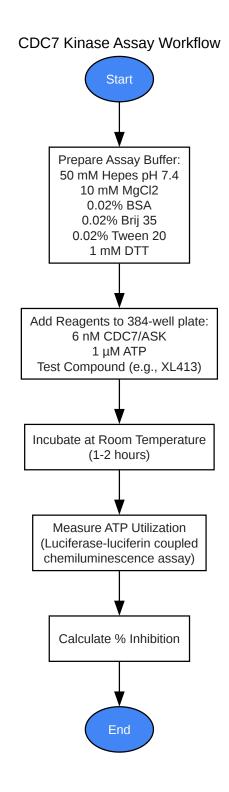
Research on the benzofuro[3,2-d]pyrimidine core has revealed other derivatives with different biological activities, suggesting the scaffold is amenable to modification for targeting various enzymes. For instance, other compounds based on this core have been synthesized and evaluated as:

- PARP-1 inhibitors: For potential anti-tumor applications.
- Antimicrobial and anti-inflammatory agents.

These studies, while not directly focused on CDC7 inhibition, provide valuable insights into the medicinal chemistry of the benzofuro[3,2-d]pyrimidine scaffold.

Experimental Protocols CDC7 Kinase Assay (Cell-Free)





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Caption: Workflow for a typical CDC7 kinase inhibition assay.

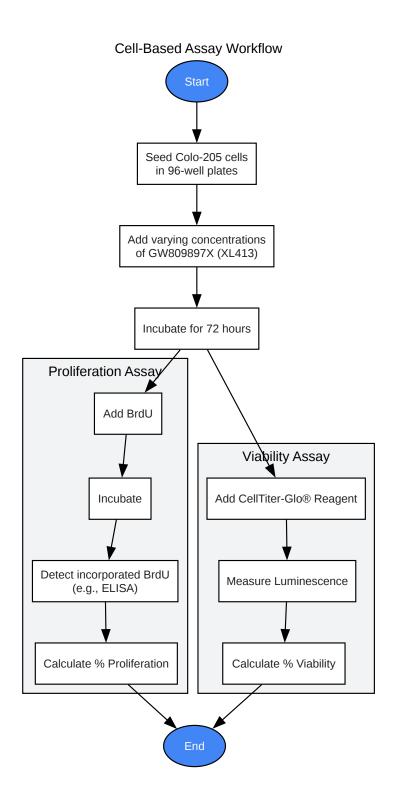


Methodology:

- Kinase activity is determined using a luciferase-luciferin-coupled chemiluminescence assay to measure ATP utilization.[1]
- The final assay mixture contains 6 nM CDC7/ASK (activator of S-phase kinase), 1 μM ATP, and the test compound in a buffer solution (50 mM Hepes pH 7.4, 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, and 1 mM DTT).[1]
- The reaction is incubated at room temperature for 1-2 hours.[1]
- The amount of remaining ATP is quantified, and the percentage of inhibition is calculated relative to a control without the inhibitor.

Cell Viability and Proliferation Assays





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Caption: General workflow for cell viability and proliferation assays.



Methodology for Cell Viability (e.g., CellTiter-Glo®):

- Cancer cell lines (e.g., Colo-205) are seeded in 96-well plates and allowed to adhere.[11]
- Cells are treated with a range of concentrations of GW809897X (XL413) for 72 hours.[11]
- CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).[11]
- Luminescence is measured using a plate reader, and IC50 values are calculated.[11]

Methodology for Cell Proliferation (e.g., BrdU incorporation):

- Cells are treated with the test compound as described for the viability assay.[1]
- During the final hours of incubation, 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium.
- BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells.
- After incubation, cells are fixed, and the incorporated BrdU is detected using a specific antibody in an ELISA-based format.[1]
- The resulting colorimetric signal is proportional to the amount of DNA synthesis and is used to calculate the inhibition of proliferation.

Clinical Development

GW809897X (BMS-863233/XL413) entered Phase I clinical trials for the treatment of advanced solid cancers and refractory hematologic malignancies.[1][7][13][14][15] However, these trials were terminated.[1][7][15]

Conclusion

GW809897X (XL413/BMS-863233) is a well-characterized, potent, and selective inhibitor of CDC7 kinase with a clear mechanism of action involving the disruption of DNA replication initiation. While its clinical development was halted, the compound and its benzofuro[3,2-



d]pyrimidine scaffold remain of significant interest for the development of novel anti-cancer therapeutics. Further research into the structure-activity relationships of this chemical series could lead to the discovery of new analogs with improved pharmacological properties.

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